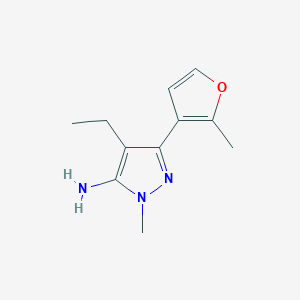

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

4-ethyl-2-methyl-5-(2-methylfuran-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C11H15N3O/c1-4-8-10(13-14(3)11(8)12)9-5-6-15-7(9)2/h5-6H,4,12H2,1-3H3 |

InChI Key |

POLRNWDDPZDCCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C2=C(OC=C2)C)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazines with α-Cyano Ketones or β-Ketonitriles

The classical approach involves reacting hydrazines with α-cyano ketones or β-ketonitriles to form hydrazones, which then cyclize to yield 5-aminopyrazoles. This mechanism includes nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, followed by intramolecular cyclization involving the nitrile carbon.

For example, reacting 2-methylfuran-3-carbaldehyde derivatives with ethyl hydrazine and methylhydrazine under controlled conditions facilitates the formation of the pyrazole ring substituted with the 2-methylfuran moiety, ethyl, and methyl groups.

Optimization of Reaction Conditions

Temperature, solvent choice, and catalysts critically influence yield and purity. Typical conditions involve refluxing in ethanol or other polar solvents, sometimes with acid or base catalysis to promote cyclization.

Reaction times vary from a few hours to overnight, with purification steps including recrystallization or chromatographic techniques to isolate the pure this compound.

Detailed Synthetic Route

Starting Materials

2-Methylfuran-3-carbaldehyde or analogous 2-methylfuran derivatives as the heteroaryl source.

Ethyl hydrazine and methylhydrazine as nitrogen sources for pyrazole ring formation.

Optional α-cyano ketones or β-ketonitriles for enhanced cyclization efficiency.

Stepwise Synthesis

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of 2-methylfuran-3-carbaldehyde with ethyl hydrazine and methylhydrazine | Reflux in ethanol, 3–6 hours, pH controlled | Formation of hydrazone intermediates |

| 2 | Cyclization of hydrazones to form pyrazole ring | Continued heating, possible acid catalysis | Intramolecular attack on nitrile or carbonyl carbon |

| 3 | Isolation and purification | Recrystallization from ethanol or chromatography | Yields typically moderate to high (50–80%) |

Reaction Mechanism

Initial nucleophilic attack by hydrazine nitrogen on aldehyde carbonyl carbon forms hydrazone intermediate.

Intramolecular cyclization occurs via attack on adjacent nitrile or ketone carbon, closing the pyrazole ring.

Substituents (ethyl, methyl, 2-methylfuran) are incorporated depending on the starting hydrazines and aldehydes used.

Comparative Analysis of Synthetic Routes

Research Outcomes and Optimization Data

Yield and Purity

Spectroscopic Characterization

1H NMR : Signals corresponding to methyl, ethyl, and 2-methylfuran protons, alongside characteristic pyrazole NH and amino group resonances.

Mass Spectrometry : Molecular ion peak at m/z 205 consistent with C11H15N3O.

IR Spectroscopy : Bands indicating NH2 stretching (~3400 cm^-1), aromatic C-H, and furan ring vibrations.

Biological Activity Correlation

- The substitution pattern, especially the 2-methylfuran moiety, influences biological activity such as antimicrobial and anti-inflammatory effects, likely due to electronic and steric modulation of molecular interactions.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazine + 2-methylfuran aldehyde | Ethyl hydrazine, methylhydrazine, 2-methylfuran-3-carbaldehyde | Reflux in ethanol, 3–6 h, pH control | 65–80 | Simple, direct synthesis |

| α-Cyano ketone + heteroarylhydrazine | α-Cyanoacetophenones, heteroarylhydrazines | Reflux, acid catalysis | 60–75 | Versatile, combinatorial potential |

| Solid-phase synthesis | Resin-bound isothiocyanates, hydrazine | Room temperature to reflux | 50–70 | Facilitates purification, library synthesis |

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 of the pyrazole core significantly impacts biological activity. Key analogs include:

Key Insight : The 2-methylfuran-3-yl group in the target compound may offer a balance between hydrophobicity and hydrogen-bonding capacity, distinguishing it from pyridyl or phenyl analogs.

Substituent Variations at Position 1

The substituent at position 1 modulates electronic effects and steric hindrance:

Key Insight : Methyl at position 1 (as in the target compound) may improve synthetic accessibility compared to bulkier aryl groups, though fluorophenyl analogs could offer enhanced binding affinity .

Biological Activity

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The unique structure of this compound, characterized by a pyrazole ring substituted with an ethyl group, a methyl group, and a 2-methylfuran moiety, suggests that it may interact with various biological targets, influencing numerous biochemical pathways.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 2-methylfuran, ethyl hydrazine, and methyl iodide.

- Formation of Intermediate : The first step involves the reaction of 2-methylfuran with ethyl hydrazine under reflux to form an intermediate hydrazone.

- Cyclization : This intermediate undergoes cyclization in the presence of a base (e.g., sodium ethoxide) to form the pyrazole ring.

- Methylation : Finally, methylation of the pyrazole ring occurs using methyl iodide under basic conditions to yield the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The mechanism may involve inhibition of bacterial enzymes or disruption of cellular processes essential for survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation. For instance, its structural features allow it to fit into active sites of enzymes, potentially inhibiting their activity and reducing inflammatory responses.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for microbial growth or inflammatory processes.

- Receptor Binding : Its structure allows it to bind to specific receptors, modulating their activity and influencing signaling pathways related to inflammation and infection .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table highlighting some related compounds and their structural features:

| Compound Name | Structural Features |

|---|---|

| 4-Ethyl-1-methyl-3-(2-furyl)-1H-pyrazol-5-amine | Contains a furan ring instead of methylfuran |

| 4-Ethyl-1-methyl-3-(3-thienyl)-1H-pyrazol-5-amine | Substituted with a thiophene ring |

| 4-Ethyl-1-methyl-3-(3-pyridyl)-1H-pyrazol-5-amine | Contains a pyridine ring |

The presence of the 2-methylfuran group in this compound may impart distinct electronic properties and steric effects that enhance its biological activity compared to other similar compounds.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory properties, revealing that it reduced cytokine production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.